molecular formula C22H15FN2O3S B3016885 1-(2-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879944-84-0

1-(2-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B3016885
CAS No.: 879944-84-0
M. Wt: 406.43
InChI Key: DIGYQYLEGOFOJD-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound featuring a fused chromeno-pyrrole-dione core. Key substituents include a 2-fluorophenyl group at position 1, methyl groups at positions 6 and 7, and a thiazol-2-yl moiety at position 2. The compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving aryl aldehydes, amines, and methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates .

Properties

IUPAC Name

1-(2-fluorophenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3S/c1-11-9-14-16(10-12(11)2)28-20-17(19(14)26)18(13-5-3-4-6-15(13)23)25(21(20)27)22-24-7-8-29-22/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGYQYLEGOFOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, with the CAS number 879944-84-0 and a molecular weight of 406.4 g/mol, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a chromeno-pyrrole core fused with a thiazole ring and a fluorinated phenyl group. Its molecular formula is C22H15FN2O3SC_{22}H_{15}FN_2O_3S.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail its specific activities.

Antimicrobial Activity

  • Antitubercular Properties : Compounds with similar structural motifs have shown promising activity against Mycobacterium tuberculosis (M. tuberculosis). For instance, derivatives of the 2,5-dimethylpyrrole scaffold have demonstrated significant inhibitory effects on both drug-sensitive and multidrug-resistant strains of M. tuberculosis. The most active derivatives reported had MIC values below 1 µg/mL against these pathogens .
  • Antibacterial Effects : The chromeno-pyrrole derivatives have also been evaluated for their antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Some derivatives exhibited MIC values comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

Research has indicated that compounds related to this structure possess anticancer properties. For example:

  • Cytotoxicity Profiles : In vitro studies have shown that certain pyrrole derivatives can inhibit the growth of various cancer cell lines while exhibiting low cytotoxicity towards normal cells. A notable compound demonstrated an excellent selectivity index (SI) against human pulmonary fibroblasts and murine macrophages .

The biological activities of this compound are believed to be linked to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways essential for bacterial survival.
  • Binding Affinity : Computational docking studies have indicated that related compounds bind effectively to targets within the bacterial membrane transport proteins, which could explain their antimicrobial efficacy .

Case Studies

Several studies have highlighted the biological potential of compounds similar to this compound:

StudyFindings
Castagnolo et al., 2024Identified new pyrrole derivatives with high activity against M. tuberculosis; some derivatives showed MIC values < 1 µg/mL with low cytotoxicity .
MDPI ResearchInvestigated the antibacterial activity of pyrrole derivatives; some exhibited MIC values between 3.12 and 12.5 µg/mL against Staphylococcus aureus .
De Gruyter StudyHighlighted the anticancer properties of chromeno-pyrrole derivatives against multidrug-resistant cancer cell lines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential pharmacological properties. Research indicates that derivatives of thiazoles and chromeno-pyrroles often exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing thiazole rings have been shown to possess antimicrobial properties. The incorporation of the fluorophenyl group may enhance this activity by improving lipophilicity and cellular uptake.
  • Anticancer Properties : Studies on related compounds suggest that chromeno-pyrrole derivatives can inhibit cancer cell proliferation. The thiazole moiety is known for its role in various anticancer agents, making this compound a candidate for further investigation in cancer therapeutics.
  • Anti-inflammatory Effects : The structural features of this compound may contribute to anti-inflammatory activity, similar to other thiazole-containing compounds which are recognized for their ability to modulate inflammatory pathways.

Material Science Applications

In addition to its biological applications, the compound's unique structural characteristics make it suitable for material science research:

  • Organic Electronics : The conjugated system present in 1-(2-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties may facilitate charge transport and light emission.
  • Dye Sensitizers : The compound could serve as a dye sensitizer in solar cells due to its ability to absorb light and convert it into electrical energy efficiently.

Case Studies and Research Findings

Recent studies have highlighted the promising applications of similar compounds:

  • A study published in Natural Product Research examined the synthesis and biological evaluation of thiazole derivatives, demonstrating their potential as antimicrobial agents . This supports the hypothesis that this compound may exhibit similar properties.
  • Another research article focused on the crystal structure analysis of related compounds, providing insights into how molecular geometry affects biological activity . This information is crucial for understanding how modifications to the compound's structure could enhance its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural analogues and their substituent-driven differences:

Compound Name Substituents (Positions) Key Structural Features
1-(2-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1: 2-Fluorophenyl; 2: Thiazol-2-yl; 6,7: Me Thiazole ring enhances π-π stacking; fluorophenyl increases electron-withdrawing effects
1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 2: Pyridinyl (vs. thiazol-2-yl) Pyridine substituent may improve solubility but reduce binding affinity vs. thiazole
7-Fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-isopropylphenyl)-...-3,9-dione 7: Fluoro; 2: 1,3,4-Thiadiazol-2-yl Thiadiazole and isopropyl groups increase lipophilicity; fluoro at position 7
7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1: 3-Nitrophenyl; 7: Cl Nitro group intensifies electron-withdrawing effects; chloro may affect metabolic stability

Key Observations:

  • Thiazole vs. Pyridine/Thiadiazole: The thiazol-2-yl group in the target compound likely enhances π-π interactions in biological systems compared to pyridinyl or thiadiazole substituents .
  • Substituent Position: Fluorine at position 1 (2-fluorophenyl) vs.
  • Electron-Withdrawing Groups: The 2-fluorophenyl group provides moderate electron withdrawal, whereas a 3-nitrophenyl group (as in ) offers stronger effects, possibly influencing redox stability.

Q & A

Q. Table 1: Representative Reaction Yields Under Varied Conditions

Hydrazine (eq.)SolventTemp (°C)Yield (%)Purity (%)
3Dioxane807295
5EtOH706890
7DMF906585
Data adapted from and .

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